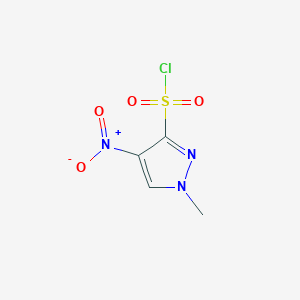

![molecular formula C7H12ClNO2 B1382704 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 1803607-01-3](/img/structure/B1382704.png)

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

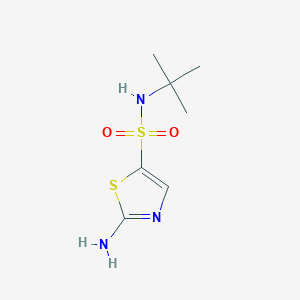

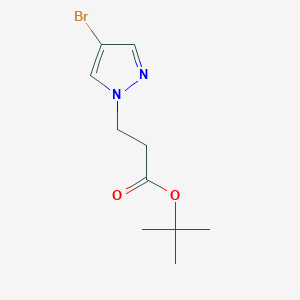

“3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is a chemical compound with the linear formula C7H12ClNO2 . It is a white to yellow solid with a molecular weight of 177.63 .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been used to incorporate the core structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .

Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is characterized by a bicyclic scaffold . This structure is similar to that of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .

Physical And Chemical Properties Analysis

“3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is a white to yellow solid . It has a molecular weight of 177.63 . The compound should be stored at room temperature .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of γ-Aminobutyric Acid Analogues : A study by Petz and Wanner (2013) describes the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as analogues of γ-aminobutyric acid, highlighting their potential in chemical synthesis and medicinal chemistry applications (Petz & Wanner, 2013).

- Amino Acid Synthesis : Napolitano et al. (2010) conducted a full study on synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, emphasizing its significance as a unique amino acid and a building block in medicinal chemistry (Napolitano et al., 2010).

Pharmaceutical and Medicinal Chemistry

- Advanced Building Blocks for Drug Discovery : Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, presenting them as attractive building blocks for drug discovery due to their ease of synthesis and versatility (Denisenko et al., 2017).

- Constrained Proline Analogue : Research by Avenoza et al. (1995) on the synthesis of exo-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid highlights its potential as a constrained proline analogue, demonstrating its relevance in peptide chemistry and drug design (Avenoza et al., 1995).

Structural and Conformational Studies

- Structural Characterization : Britvin and Rumyantsev (2017) conducted a structural characterization of 7-azabicyclo[2.2.1]heptane, a core component in epibatidine, showcasing the importance of such compounds in understanding molecular structures and interactions (Britvin & Rumyantsev, 2017).

Enzymatic and Biochemical Studies

- Chemoenzymatic Synthesis and Dopaminergic Ligands : A study by Reinart-Okugbeni et al. (2012) on the chemoenzymatic synthesis of 3-azabicyclo[3.2.0]heptane derivatives emphasizes their role as dopaminergic ligands, suggesting potential applications in neuroscience and pharmacology (Reinart-Okugbeni et al., 2012).

Safety And Hazards

The safety information for “3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMUJLSVMRSEKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1CNC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

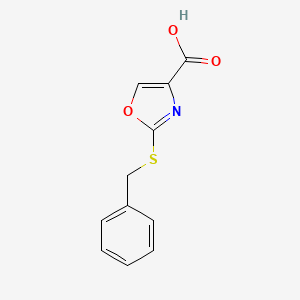

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)

amine hydrochloride](/img/structure/B1382629.png)